Ethyl trans-2-(m-Tolyl)cyclopropanecarboxylate
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Overview
Description
Preparation Methods
The synthesis of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE typically involves an alkylation reaction. Ethyl 2-bromoacetate is reacted with toluene, followed by cyclopropanation to obtain the desired product . The reaction conditions include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of new drugs with potential therapeutic effects.
Industry: The compound is used in the production of pesticides and other agricultural chemicals.
Mechanism of Action
The mechanism of action of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE can be compared with other similar compounds such as:
Ethyl 2-(p-tolyl)cyclopropanecarboxylate: Similar in structure but with a para-methyl group instead of a meta-methyl group.
Methyl 2-(m-tolyl)cyclopropanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.
The uniqueness of TRANS-ETHYL 2-(M-TOLYL)CYCLOPROPANECARBOXYLATE lies in its specific structural configuration, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C26H32O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 2-(3-methylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/2C13H16O2/c2*1-3-15-13(14)12-8-11(12)10-6-4-5-9(2)7-10/h2*4-7,11-12H,3,8H2,1-2H3 |
InChI Key |
VPPQZWNRJSZUQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC(=C2)C.CCOC(=O)C1CC1C2=CC=CC(=C2)C |
Origin of Product |
United States |
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